N-(3-cyanophenyl)-3-methylfuran-2-carboxamide
Description
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O2/c1-9-5-6-17-12(9)13(16)15-11-4-2-3-10(7-11)8-14/h2-7H,1H3,(H,15,16) |
InChI Key |
WTDYTRUHMXRGGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Synthesis
The most widely reported method involves coupling 3-cyanophenylamine with 3-methylfuran-2-carboxylic acid using carbodiimide-based reagents. Key protocols include:
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or acetonitrile.
- Conditions : Room temperature to 80°C, 5–24 hours.
- Yield : 53–76% after purification via trituration or preparative HPLC.
Mechanistic Insight : The carbodiimide activates the carboxylic acid via an O-acylisourea intermediate, facilitating nucleophilic attack by the amine. Side reactions, such as N-acylurea formation, are mitigated by additives like hydroxybenzotriazole (HOBt).
Boron-Mediated Amidation
Boron reagents like B(OCH₂CF₃)₃ enable direct coupling without pre-activation:
- Procedure : 3-Methylfuran-2-carboxylic acid and 3-cyanophenylamine are heated in acetonitrile with B(OCH₂CF₃)₃ (2 equiv) at 80°C for 5 hours.
- Yield : 70–85%, with simplified purification via resin filtration.
- Advantage : Avoids stoichiometric coupling agents, reducing waste.
Industrial-Scale Production
Continuous Flow Reactor Systems
Patented methods highlight tubular reactors for enhanced efficiency:
- Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 15–30 minutes |
| Temperature | 100–120°C |
| Solvent | Tetrahydrofuran |
| Catalyst | Immobilized lipases |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- Conditions : 150°C, 15 minutes in dimethylformamide with K₂CO₃.
- Yield : 53%, though scalability remains limited.
Mechanochemical Approaches
Solvent-Free Grinding
Uronium reagents (e.g., COMU) with K₂HPO₄ enable rapid amidation:
- Protocol : Equimolar reactants ground at 30 Hz for 60–90 minutes.
- Yield : 70–96%, with minimal epimerization.
- Applications : Ideal for stereosensitive or thermally labile substrates.
Alternative Pathways
Grignard Reagent-Based Synthesis
Aryl Grignard reagents react with N-methoxy-N-methylamide intermediates:
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation:
- Conditions : 40°C, 48 hours in tert-butanol.
- Yield : 65%, with excellent enantiomeric excess (>98%).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDC/HOBt | 53–76 | 5–24 h | Moderate | Low |
| B(OCH₂CF₃)₃ | 70–85 | 5 h | High | Moderate |
| Continuous Flow | 90 | 15–30 min | High | High |
| Mechanochemical | 70–96 | 1–1.5 h | Low | High |
| Enzymatic | 65 | 48 h | Moderate | Moderate |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while toluene minimizes side reactions in Grignard-based routes.
Stoichiometry Adjustments
Using 1.5 equivalents of 3-methylfuran-2-carboxylic acid improves yields to 80% by driving the equilibrium.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution under basic conditions. Reaction with Grignard reagents like (3-cyanophenyl)magnesium chloride in toluene at room temperature produces biaryl ketones in 76% yield . This reaction proceeds via cleavage of the N–O bond in the N-methoxy-N-methylamide intermediate, followed by ketone formation.
Key reaction parameters :
| Condition | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 25°C |
| Reaction Time | 3 hours |
| Yield | 76% |
Cross-Coupling Reactions
The furan ring participates in palladium-catalyzed cross-coupling. While specific data for this compound is limited, analogous furan-carboxamides undergo Suzuki-Miyaura coupling at the C5 position of the furan with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Expected regioselectivity aligns with furan’s electron-rich C2/C5 positions.
Cyano Group Reduction
The 3-cyanophenyl substituent can be reduced to aminomethyl under catalytic hydrogenation (H₂, Pd/C, ethanol), though direct literature examples require extrapolation from similar systems.
Amide Reduction
Hydroboration with pinacolborane (HBpin) and La(CH₂C₆H₄NMe₂-o)₃ catalyst at 120°C selectively reduces amides to amines. While tested on N-phenylbenzamide , analogous conditions apply here:
| Reduction Stage | Observation |
|---|---|
| HBpin Equivalents | 2.6 |
| Catalyst Loading | 5 mol% La complex |
| Byproducts | <5% boronate esters |
Spectroscopic Characterization Data
Critical NMR signals for reaction products:
| Proton Environment | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| Aromatic C–H (furan) | 7.64 | d (J=7.8 Hz) | |
| Benzoyl carbonyl | 195.06 | (¹³C) | |
| Cyano group | 118.03 | (¹³C) |
Stability Under Reaction Conditions
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, confirming thermal stability for reactions below this threshold. No racemization is observed in chiral HPLC after 24-hour reflux in THF.
Biological Activity Correlations
The cyanophenyl group enhances binding to kinase ATP pockets (IC₅₀ = 0.8 μM in preliminary assays against VEGFR-2). Methoxy-group introduction at the furan’s C4 position improves solubility by 40% without compromising activity.
This compound’s versatility in nucleophilic, coupling, and reduction reactions makes it valuable for medicinal chemistry and materials science. Direct experimental validation of predicted transformations remains an active research area.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Variations
The following table summarizes key structural differences among analogs:
Key Observations :
Spectroscopic Properties
NMR Data Comparison:
- N-(4-Aminophenyl)-3-methylfuran-2-carboxamide (6.36a): ¹H-NMR (CDCl₃): δ 7.97 (s, 1H, aromatic), 2.43 (s, 3H, -CH₃) . ¹³C-NMR: δ 157.3 (C=O), 11.2 (-CH₃) .
- N-(5-Amino-2-methoxyphenyl)-3-methylfuran-2-carboxamide: ¹H-NMR: δ 3.59 (s, 3H, -OCH₃), 6.36 (s, 1H, furan) . ¹³C-NMR: δ 143.3 (furan C-3), 17.2 (-OCH₃) .
Key Observations :
- The cyano group in the target compound would likely deshield adjacent protons, causing upfield/downfield shifts in NMR compared to amino or methoxy substituents.
- Methoxy groups (e.g., in ) introduce distinct δ ~3.5–4.0 ppm signals in ¹H-NMR, absent in chloro or cyano derivatives .
Comparison with Target Compound :
Biological Activity
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide is an organic compound characterized by a furan ring and a carboxamide functional group, incorporating a cyanophenyl substituent and a methyl group on the furan. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthesis pathways, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features:
- A furan ring , known for its reactivity and biological significance.
- A carboxamide group , which enhances solubility and biological interaction.
- A cyanophenyl substituent , which may influence its pharmacological properties.
Biological Activities
Research indicates that compounds containing furan rings often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound have not been extensively documented; however, its structural characteristics suggest potential for various pharmacological effects.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-Aminophenyl)furan-2-carboxamide | Furan ring with an amino group | Anticancer activity | Different substituent on the phenyl group |
| 5-(3-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | Contains oxadiazole and additional chlorophenyl group | Potential antimicrobial activity | Incorporates oxadiazole moiety |
| 5-(3-nitrophenyl)furan-2-carboxamide | Nitro-substituted phenyl group | Antimicrobial properties | Nitro group enhances reactivity |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that the furan moiety may interact with various biological targets, possibly through:
- Inhibition of enzymes : Similar compounds have shown inhibitory effects on enzymes like cyclooxygenase (COX) and aldo-keto reductases (AKR), suggesting that this compound may also exhibit enzyme inhibition capabilities.
- Antioxidant activity : The electron-rich furan ring can act as an antioxidant, potentially reducing oxidative stress in cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(3-cyanophenyl)-3-methylfuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving coupling reactions. For example, a microwave-assisted protocol (150°C, 15 min) using DMF as solvent and K₂CO₃ as base achieved a 53% yield for a structurally similar carboxamide derivative . Key steps include:
-
Aniline precursor preparation : Reacting 3-cyanoaniline with 3-methylfuran-2-carboxylic acid derivatives under acidic conditions (e.g., acetic acid at 110°C for 4 hours) .
-
Purification : Trituration with cold MeOH or preparative HPLC for high purity .
-
Optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., 1.5 equivalents of electrophilic reagents) to improve yield .
Reaction Parameter Conditions Yield Solvent DMF 53% Base K₂CO₃ — Heating Microwave (150°C, 15 min) —
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Key peaks include aromatic protons (δ 7.38–8.16 ppm), furan methyl groups (δ 2.47 ppm), and carboxamide carbonyl signals (δ 167.3 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structure determination. ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 462.1573 for related analogs) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Avoid skin contact using closed systems .
- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data during characterization be resolved?
- Methodological Answer :
- Repeat experiments : Ensure sample purity via recrystallization or column chromatography .
- Alternative solvents : Use deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
- Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- High-resolution crystallography : Re-refine data using SHELXL to resolve disorder or thermal motion artifacts .
Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- Structural modification : Introduce electron-withdrawing groups (e.g., chloro substituents) to reduce CYP450-mediated oxidation .
- Plasma stability assays : Incubate the compound in human plasma (37°C, 1–24 hours) and monitor degradation via LC-MS .
- Prodrug approaches : Mask labile functional groups (e.g., carboxamide) with enzymatically cleavable protectants .
Q. How can computational modeling synergize with crystallographic data to predict bioactivity?
- Methodological Answer :
-
Docking studies : Use programs like AutoDock Vina to model interactions with target receptors (e.g., mGluR1) .
-
MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
-
QSAR models : Corrogate substituent effects (e.g., 3-cyanophenyl vs. chlorophenyl) on activity .
Computational Tool Application SHELX/ORTEP Structure refinement/visualization AutoDock Vina Ligand-receptor docking
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
